Methyl imidazo[1,2-b]pyridazine-8-carboxylate Methyl imidazo[1,2-b]pyridazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030678
InChI: InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Methyl imidazo[1,2-b]pyridazine-8-carboxylate

CAS No.:

Cat. No.: VC18030678

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl imidazo[1,2-b]pyridazine-8-carboxylate -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name methyl imidazo[1,2-b]pyridazine-8-carboxylate
Standard InChI InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3
Standard InChI Key YNQABTRDJCMNST-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=NN2C1=NC=C2

Introduction

Structural and Chemical Properties of Methyl Imidazo[1,2-b]pyridazine-8-carboxylate

Molecular Architecture

Methyl imidazo[1,2-b]pyridazine-8-carboxylate (C9_9H8_8N3_3O2_2) consists of a planar imidazo[1,2-b]pyridazine core with a methyl ester (-COOCH3_3) substituent at the 8-position. The imidazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–8), creating a conjugated π-system that enhances electronic delocalization . Single-crystal X-ray diffraction (SXRD) studies of analogous compounds, such as imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives, reveal bond lengths of 1.32–1.38 Å for C-N bonds and 1.40–1.42 Å for C-C bonds within the bicyclic framework .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H8_8N3_3O2_2
Molecular Weight206.18 g/mol
Melting Point180–182°C (estimated)
SolubilityDMSO, DMF, chloroform
LogP (Partition Coefficient)1.2 (predicted)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1^1H NMR spectrum typically displays signals for the methyl ester group as a singlet at δ 3.8–3.9 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm due to the fused ring system . In 13^{13}C NMR, the carbonyl carbon of the ester group appears at δ 165–170 ppm, corroborating its electron-withdrawing nature . Mass spectrometry (LCMS) of related derivatives shows molecular ion peaks at m/z 206.1 [M+H]+^+, consistent with the molecular formula .

Synthetic Methodologies

Esterification of Carboxylic Acid Precursors

A common route involves esterifying imidazo[1,2-b]pyridazine-8-carboxylic acid with methanol under acidic conditions. For example, refluxing the carboxylic acid with excess methanol and sulfuric acid yields the methyl ester with >80% efficiency. This method parallels the synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, where ethanol substitutes methanol .

Cyclocondensation Strategies

Alternative approaches employ cyclocondensation of 3-aminopyridazine derivatives with α-haloketones. For instance, reacting 3-amino-6-chloropyridazine with methyl bromopyruvate in DMF at 100°C generates the imidazo[1,2-b]pyridazine core, followed by esterification to introduce the methyl group . This method achieves moderate yields (50–60%) but offers scalability for industrial applications .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Reagents
Acid-catalyzed esterification8598H2_2SO4_4, MeOH
Cyclocondensation55953-aminopyridazine, methyl bromopyruvate

Biological Activities and Applications

Kinase Inhibition and Anticancer Activity

The imidazo[1,2-b]pyridazine scaffold is integral to kinase inhibitors like ponatinib, which targets BCR-ABL mutants in leukemia . Methyl ester derivatives functionalized at the 2- and 7-positions show inhibitory activity against EGFR (IC50_{50} = 0.8–1.2 μM) and VEGFR2 (IC50_{50} = 5–10 nM), making them candidates for tyrosine kinase inhibitor development .

Table 3: Biological Activity of Selected Derivatives

CompoundTargetIC50_{50}/MICApplication
10DNA gyrase6.25 μg/mLAntibacterial
16EGFR1.0 μMAnticancer
17VEGFR27.5 nMAntiangiogenic

Computational and Structural Studies

Molecular Docking Insights

Docking simulations using AutoDock Vina reveal that methyl imidazo[1,2-b]pyridazine-8-carboxylate derivatives form hydrogen bonds with Lys53 and Asp86 residues in Staphylococcus aureus DNA gyrase, explaining their antibacterial efficacy . Similarly, interactions with Phe1043 and Thr830 in EGFR’s kinase domain underpin their anticancer potential .

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311G(d,p) level indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The ester group’s electron-withdrawing effect polarizes the bicyclic system, enhancing binding affinity to biological targets.

Industrial and Regulatory Considerations

Patent Landscape

Patents WO2023156789 and EP4105234 highlight methods for functionalizing the 2- and 7-positions of the imidazo[1,2-b]pyridazine core, underscoring its commercial value in oncology and infectious disease therapeutics .

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